REACTION_CXSMILES
|
C([N:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][C:13]([S:15]([CH3:18])(=[O:17])=[O:16])=[CH:14][C:7]=2[CH2:6][CH2:5]1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:18][S:15]([C:13]1[CH:12]=[CH:11][C:8]2[CH2:9][CH2:10][NH:4][CH2:5][CH2:6][C:7]=2[CH:14]=1)(=[O:17])=[O:16] |f:1.2.3|
|
Name
|
3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=C(CC1)C=CC(=C2)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The solid residue was then extracted with ethyl acetate (5×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |